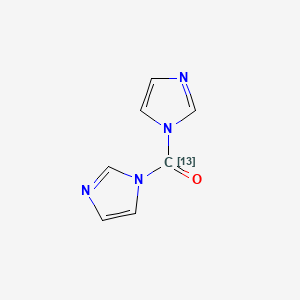

1,1'-Carbonyldiimidazole-13C

描述

Significance of Carbon-13 Isotopic Labeling in Contemporary Organic Chemistry Research

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes to trace the molecule's journey through a reaction or a biological system. thisisant.com In organic chemistry, carbon-13 (¹³C) isotopic labeling has become an indispensable tool. While the most abundant carbon isotope, carbon-12 (¹²C), constitutes about 99% of natural carbon, it is NMR-inactive due to its zero nuclear spin. wikipedia.orgsavemyexams.com In contrast, ¹³C, with a natural abundance of approximately 1.1%, possesses a nuclear spin of ½, making it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy. thisisant.comwikipedia.orgwikipedia.org This property allows chemists to gain detailed insights into molecular structure and dynamics. thisisant.com

The primary significance of ¹³C labeling lies in its application in NMR spectroscopy and mass spectrometry. acs.org In ¹³C NMR, each chemically non-equivalent carbon atom in a molecule produces a distinct signal, providing a "fingerprint" of the carbon skeleton. savemyexams.comscienceready.com.aulibretexts.org This is particularly advantageous for complex molecules where proton (¹H) NMR spectra can be crowded and difficult to interpret due to signal overlap. libretexts.org By selectively introducing a ¹³C label at a specific position, researchers can unambiguously assign signals, follow reaction pathways, and elucidate complex reaction mechanisms. acs.orgsymeres.com

Furthermore, ¹³C-labeled compounds are utilized as non-radioactive tracers in metabolic studies to map the flow of carbon through biological pathways. thisisant.comwikipedia.org This has profound implications in drug development for studying metabolism, pharmacokinetics, and understanding the biochemical basis of diseases. acs.org The stability of the ¹³C isotope ensures that the labeled compound retains the same chemical and biological properties as its unlabeled counterpart, making it a reliable tracer for sensitive biological and chemical research.

Overview of Imidazole-Based Coupling Reagents in Chemical Synthesis

Imidazole (B134444) and its derivatives are fundamental heterocyclic compounds that play a crucial role in various chemical transformations. ajrconline.orgrsc.org In the realm of chemical synthesis, imidazole-based reagents are particularly valued as coupling agents, facilitating the formation of essential chemical bonds such as amide and ester linkages. biosynth.com These reagents are central to the synthesis of peptides, pharmaceuticals, and other complex organic molecules. ajrconline.orgchemicalbook.com

One of the most prominent imidazole-based coupling reagents is 1,1'-Carbonyldiimidazole (B1668759) (CDI). commonorganicchemistry.comwikipedia.org CDI is prized for its ability to activate carboxylic acids, converting them into a highly reactive acylimidazolide intermediate. biosynth.comcommonorganicchemistry.com This intermediate readily reacts with nucleophiles like amines or alcohols to form amides or esters, respectively. commonorganicchemistry.comwikipedia.org The reaction is driven forward by the formation of stable byproducts, carbon dioxide and imidazole, which are generally innocuous and easily removed from the reaction mixture. biosynth.comwikipedia.org This efficiency and the mild reaction conditions often required make CDI and similar reagents highly desirable in multi-step syntheses where high purity and yield are paramount. wikipedia.org The development of various imidazole derivatives continues to expand the toolkit available to synthetic chemists, offering reagents with tailored reactivity and properties for specific applications. ajrconline.orggoogle.com

Historical Context of 1,1'-Carbonyldiimidazole and its Evolution in Synthetic Methodologies

1,1'-Carbonyldiimidazole (CDI) was introduced as a valuable reagent in organic synthesis and is often referred to as the Staab reagent. wikipedia.org Its preparation is straightforward, typically involving the reaction of phosgene (B1210022) with imidazole in an anhydrous solvent like tetrahydrofuran (B95107). wikipedia.orgorgsyn.org This method provides CDI in high yield as a stable, white crystalline solid. commonorganicchemistry.comorgsyn.org Historically, CDI emerged as a safer and more manageable alternative to highly toxic and gaseous phosgene for creating carbonyl linkages. commonorganicchemistry.com

Initially, its primary application was in peptide synthesis, where it proved effective for forming peptide bonds with minimal racemization of the amino acids—a critical factor in creating biologically active peptides. wikipedia.orgacs.org The mechanism involves the activation of a carboxylic acid to an acylimidazolide, which then couples with an amine. wikipedia.orguni-kiel.de

Over time, the utility of CDI has expanded significantly beyond peptide chemistry. It is now widely used for the synthesis of esters, ureas, carbamates, and various other acid derivatives. chemicalbook.comcommonorganicchemistry.comwikipedia.org Its application has evolved to include more complex transformations, such as C-C acylation reactions useful in the synthesis of macrolide antibiotics and the formation of aldehydes from carboxylic acids via reduction with reagents like LiAlH₄. wikipedia.org The continuous exploration of CDI's reactivity has solidified its position as a versatile and fundamental reagent in the synthetic organic chemist's arsenal. acs.orgresearchgate.net

Rationale for the Specific Academic Investigation of 1,1'-Carbonyldiimidazole-13C

The specific academic investigation of 1,1'-Carbonyldiimidazole-¹³C (¹³C-CDI) stems from the need to elucidate complex reaction mechanisms and trace the fate of the carbonyl group in chemical transformations. biosynth.comcymitquimica.com By labeling the central carbonyl carbon with the ¹³C isotope, researchers can employ powerful analytical techniques, primarily ¹³C NMR spectroscopy and mass spectrometry, to gain precise insights that are otherwise difficult to obtain. acs.org

The primary rationale for using ¹³C-CDI is for mechanistic studies. biosynth.comcymitquimica.com When CDI reacts with a substrate, the carbonyl group is transferred. Following the ¹³C-labeled carbon allows for the unambiguous tracking of this group through various intermediates and transition states to the final product. This is crucial for confirming proposed reaction pathways, identifying unexpected rearrangements, and understanding the kinetics of the reaction. For instance, in peptide coupling reactions, ¹³C-CDI can help verify the formation and subsequent reaction of the acylimidazolide intermediate. uni-kiel.de

Furthermore, ¹³C-CDI is a valuable tool in the synthesis of other ¹³C-labeled compounds. pharmaffiliates.comsioc-journal.cn For example, it can be used to introduce a labeled carbonyl group into a wide range of molecules, including esters, amides, and ketones. sioc-journal.cn These labeled products can then serve as internal standards for quantitative analysis or as probes in metabolic and pharmacological studies. symeres.com The synthesis of ¹³C-labeled 1,4-dihydropyridines, for instance, has been achieved using ¹³C-labeled precursors derived from reactions involving CDI, demonstrating its utility in creating complex, isotopically labeled drug molecules. sioc-journal.cn

Data Tables

Table 1: Physical and Chemical Properties of 1,1'-Carbonyldiimidazole (CDI) and its ¹³C-labeled analogue.

| Property | 1,1'-Carbonyldiimidazole (CDI) | 1,1'-Carbonyldiimidazole-¹³C (¹³C-CDI) |

| Synonyms | N,N'-Carbonyldiimidazole, Staab reagent | N,N'-Carbonyldiimidazole-¹³C |

| CAS Number | 530-62-1 biosynth.comcommonorganicchemistry.comwikipedia.org | 181517-09-9 biosynth.com |

| Chemical Formula | C₇H₆N₄O biosynth.comwikipedia.org | C₆¹³CH₆N₄O biosynth.com |

| Molecular Weight | 162.15 g/mol biosynth.comcommonorganicchemistry.com | 163.14 g/mol biosynth.com |

| Appearance | White crystalline solid/powder commonorganicchemistry.comwikipedia.org | Not specified, assumed similar to CDI |

| Melting Point | 116-119 °C commonorganicchemistry.comwikipedia.org | Not specified, assumed similar to CDI |

Table 2: Representative Applications of 1,1'-Carbonyldiimidazole (CDI) in Chemical Synthesis.

| Reaction Type | Reactants | Product | Significance |

| Amide Synthesis | Carboxylic Acid + Amine | Amide | Core reaction for peptide synthesis and pharmaceutical manufacturing. chemicalbook.comwikipedia.org |

| Ester Synthesis | Carboxylic Acid + Alcohol | Ester | Widely used for creating esters, often requires heat or a strong base. wikipedia.orgchemicalbook.com |

| Thioester Synthesis | Carboxylic Acid + Thiol | Thioester | Efficient, direct synthesis at ambient temperatures. rsc.orgnih.gov |

| Urea (B33335) Synthesis | Amine + Amine | Urea | Formation of ureas through the reaction of CDI with two amine equivalents. commonorganicchemistry.comwikipedia.org |

| Aldehyde Synthesis | Carboxylic Acid | Aldehyde | Reduction of the activated acid intermediate with a reducing agent like LiAlH₄. wikipedia.org |

| Ketone Synthesis | Carboxylic Acid + Grignard Reagent | Ketone | Acylation of organometallic reagents. wikipedia.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

di(imidazol-1-yl)(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKFTWBEEFSNDU-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C=N1)[13C](=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747288 | |

| Record name | Di(1H-imidazol-1-yl)(~13~C)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181517-09-9 | |

| Record name | Di(1H-imidazol-1-yl)(~13~C)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 1,1 Carbonyldiimidazole 13c

Methodologies for Carbon-13 Enrichment of the Carbonyl Moiety

The primary goal in synthesizing 1,1'-Carbonyldiimidazole-¹³C is the efficient and specific incorporation of a ¹³C atom at the carbonyl position. This is typically achieved by using a ¹³C-labeled precursor for the carbonyl carbon.

Phosgene-¹³C as a Precursor in 1,1'-Carbonyldiimidazole-¹³C Synthesis

The most direct and established method for the synthesis of 1,1'-Carbonyldiimidazole (B1668759) (CDI) involves the reaction of phosgene (B1210022) with imidazole (B134444). wikipedia.orgorgsyn.org To produce the ¹³C-labeled analogue, ¹³C-labeled phosgene is used as the key starting material. The reaction proceeds by treating phosgene-¹³C with four equivalents of imidazole in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF). wikipedia.orgorgsyn.org In this reaction, imidazole acts as both the nucleophile attacking the electrophilic carbonyl carbon of phosgene and as a base to neutralize the hydrogen chloride that is formed. wikipedia.org

A significant byproduct of this reaction is imidazolium (B1220033) chloride, which precipitates from the reaction mixture and can be removed by filtration. orgsyn.org Evaporation of the solvent from the filtrate yields the crystalline 1,1'-Carbonyldiimidazole-¹³C. orgsyn.org This method is known for its high efficiency, typically providing yields in the range of 80-94%. orgsyn.org

A detailed procedure involves dissolving imidazole in anhydrous THF and adding a solution of phosgene-¹³C in a solvent like anhydrous benzene (B151609) over a period of 15-30 minutes while cooling the reaction flask. orgsyn.org After stirring, the imidazolium chloride precipitate is filtered off under moisture-free conditions. orgsyn.org The final product is obtained by evaporating the filtrate under reduced pressure. orgsyn.org

Alternative Routes for Carbon-13 Incorporation

While the use of phosgene-¹³C is a primary route, other strategies can be envisioned for the incorporation of carbon-13. One alternative involves the use of ¹³C-labeled triphosgene (B27547), a safer, solid alternative to gaseous phosgene. chemicalbook.comgoogle.com Triphosgene can react with N-(trimethylsilyl)imidazole to yield CDI, where the coproduct, trimethylsilyl (B98337) chloride, is volatile and easily removed. wikipedia.orgchemicalbook.com Using ¹³C-labeled triphosgene would directly lead to the desired labeled product.

Another potential, though less direct, route could involve the reaction of formic acid-¹³C with CDI to form a formylized imidazole intermediate. wikipedia.orgchemicalbook.com While this is typically used for formylation reactions, exploring the reverse or related equilibria under specific conditions might offer a pathway for ¹³C exchange, although this is not a standard preparative method.

Mechanochemical methods have also been developed for isotopic labeling of other molecules using CDI. For instance, fatty acids have been isotopically labeled with ¹⁷O/¹⁸O through activation with CDI followed by hydrolysis with labeled water. nih.govacs.org A similar conceptual approach, perhaps involving a ¹³C-labeled carbonyl source in an exchange reaction, could theoretically be explored, but direct synthesis from a ¹³C-precursor like phosgene-¹³C remains the most practical and documented method.

Purification and Isolation Techniques for Isotopic Purity Enhancement

The crude 1,1'-Carbonyldiimidazole-¹³C obtained from the phosgene-based synthesis is often of high purity (around 98%) and suitable for many applications without further purification. orgsyn.orgchemicalbook.com The primary impurity is imidazolium chloride, which is largely removed by filtration. orgsyn.org Since CDI is sensitive to moisture, all purification steps must be conducted under anhydrous conditions. orgsyn.org

The success of the purification is critical for maintaining high isotopic enrichment. The key steps are:

Filtration: Efficient removal of the imidazolium chloride precipitate is crucial. Using a fritted-glass filter under an inert atmosphere prevents introducing atmospheric moisture. orgsyn.org

Solvent Evaporation: The filtrate is evaporated to dryness under reduced pressure at a moderate temperature (40–50°C) to avoid thermal decomposition of the product. orgsyn.org

Recrystallization (Optional): For higher purity, dissolving the crude solid in a minimal amount of hot, anhydrous THF and allowing it to cool slowly will yield purer crystals. orgsyn.org

Storage: Due to its hygroscopic nature, the purified 1,1'-Carbonyldiimidazole-¹³C must be stored in a desiccator, for instance over phosphorus pentoxide, or in a sealed tube to prevent hydrolysis back to imidazole and carbon dioxide. orgsyn.org

| Technique | Purpose | Typical Outcome | Reference |

| Filtration | Removal of imidazolium chloride byproduct | Crude product with ~98% purity | orgsyn.org |

| Evaporation | Isolation of solid product from solvent | Crystalline solid | orgsyn.org |

| Recrystallization | Enhancement of chemical and isotopic purity | Purity >98%, m.p. 116-118°C | orgsyn.org |

| Anhydrous Storage | Prevention of hydrolysis | Long-term stability | orgsyn.org |

Scalability Considerations in the Academic Laboratory Setting

The synthesis of 1,1'-Carbonyldiimidazole-¹³C using the phosgene-¹³C method is well-suited for academic laboratory scales. The procedure described in Organic Syntheses has been successfully performed to yield approximately 25 grams of product and notes that the quality and yield are not diminished when the reaction scale is doubled. orgsyn.orgchemicalbook.com

Key factors for scalability in an academic lab include:

Reagent Handling: The primary safety concern is the handling of phosgene-¹³C (or its precursor, triphosgene-¹³C). Phosgene is highly toxic, and appropriate safety measures, such as working in a well-ventilated fume hood and using specialized equipment, are mandatory. The cost and availability of the ¹³C-labeled precursor are also significant considerations, as isotopic labels are expensive.

Anhydrous Conditions: Maintaining strictly anhydrous conditions becomes more challenging on a larger scale. All solvents must be thoroughly dried, and the apparatus must be protected from atmospheric moisture throughout the process. orgsyn.org

Reaction Control: The reaction is exothermic. On a larger scale, efficient cooling and controlled addition of the phosgene-¹³C solution are necessary to manage the reaction temperature and prevent side reactions. orgsyn.org

Workup and Purification: Handling larger volumes of solvents and larger quantities of the imidazolium chloride precipitate requires appropriately sized equipment. Filtration and drying of larger batches must be performed efficiently to minimize exposure to moisture. orgsyn.org

While the synthesis has been scaled to produce over 100 grams of functional materials based on CDI intermediates in some contexts, the specific synthesis of the ¹³C-labeled version in an academic setting is typically performed on a smaller scale (1-25 g) due to the high cost of the labeled starting material. orgsyn.orgrsc.org

Elucidation of Reaction Mechanisms Utilizing 1,1 Carbonyldiimidazole 13c

Mechanistic Investigations of 1,1'-Carbonyldiimidazole-13C Mediated Acylation Reactions

Acylation reactions are fundamental transformations in organic synthesis, and CDI is a widely used reagent for this purpose due to its mild reaction conditions and the convenient removal of byproducts. thieme-connect.de The use of [13C]CDI has been instrumental in confirming the mechanistic details of these reactions.

The generally accepted mechanism for CDI-mediated acylation involves the initial reaction of a carboxylic acid with CDI to form a highly reactive N-acylimidazole intermediate and an equivalent of imidazole (B134444). thieme-connect.deekb.eg This intermediate is then attacked by a nucleophile, such as an amine or an alcohol, to furnish the corresponding amide or ester, releasing another equivalent of imidazole. tcichemicals.com

By using [13C]CDI, the carbonyl carbon of the final amide or ester product can be definitively traced back to the CDI reagent. In a typical experiment, a carboxylic acid is first reacted with [13C]CDI. The resulting 13C-labeled N-acylimidazole is then treated with an amine or alcohol. Analysis of the final product by 13C NMR spectroscopy would show a signal corresponding to the newly formed amide or ester carbonyl carbon, confirming that the carbonyl group from CDI has been incorporated into the product. This isotopic labeling provides direct evidence for the role of CDI as a carbonyl group transfer agent in these transformations. researchgate.netthieme-connect.com

The existence of N-acylimidazole as a key intermediate in CDI-mediated acylations is well-established. thieme-connect.dekyoto-u.ac.jp The use of [13C]CDI allows for the direct observation and characterization of this transient species. When a carboxylic acid is treated with [13C]CDI, the formation of the N-acylimidazole-13C intermediate can be monitored by 13C NMR spectroscopy. nih.gov The 13C-labeled carbonyl group of the acylimidazole intermediate exhibits a characteristic chemical shift in the 13C NMR spectrum, providing unambiguous evidence of its formation. nih.gov

Further studies on the stability and reactivity of these intermediates have revealed that their reactivity can be tuned. nih.gov N-acylimidazoles are more reactive towards nucleophilic attack than typical amides. nih.gov This heightened reactivity is a key aspect of their function in acyl transfer reactions. The characterization of these 13C-labeled intermediates has solidified our understanding of the stepwise mechanism of CDI-mediated acylation reactions. nih.gov

Studies on Decarboxylative Activation Mechanisms with this compound

CDI has also been found to facilitate the decarboxylative activation of certain substrates, such as malonic acid derivatives, under remarkably mild conditions. acs.org The use of [13C]CDI in these studies has been crucial for probing the intricate mechanistic details.

The reaction of malonic acid derivatives with CDI at room temperature leads to decarboxylation and the formation of a carbonyl imidazole species. organic-chemistry.orgnih.gov A proposed mechanism involves the formation of a ketene (B1206846) intermediate. acs.orgorganic-chemistry.org Although direct observation of the ketene can be challenging due to its high reactivity, isotopic labeling with [13C]CDI can provide strong evidence for its transient existence.

In a hypothetical experiment, a malonic acid derivative could be reacted with [13C]CDI. The proposed mechanism suggests the initial formation of a mixed anhydride, which then undergoes decarboxylation to generate a 13C-labeled ketene. This ketene is then rapidly trapped by the imidazole released during the initial activation step to form a 13C-labeled N-acylimidazole. The observation of the 13C-labeled N-acylimidazole as the product, with the label originating from the CDI, would be consistent with the proposed ketene pathway. While direct spectroscopic observation of the ketene intermediate was not achieved in some studies, the cumulative evidence strongly suggests its involvement. acs.orgacs.org

Examination of Cyclization Pathways Initiated by this compound

CDI is an effective reagent for promoting cyclization reactions, particularly in the synthesis of nitrogen-containing heterocycles. organic-chemistry.org The application of [13C]CDI can offer precise insights into the mechanisms of these ring-forming reactions.

CDI has been successfully employed in the synthesis of azetidines from γ-amino alcohols. researchgate.netacs.org The reaction proceeds by activation of the hydroxyl group by CDI, followed by intramolecular nucleophilic attack by the amine to close the four-membered ring. Using [13C]CDI in this reaction would result in the formation of a 13C-labeled carbamate (B1207046) intermediate. Subsequent analysis of the reaction mixture could help to delineate the precise sequence of bond-forming and bond-breaking events.

In the synthesis of tetramic acid derivatives, CDI facilitates a key carbonyl transfer step. researchgate.netthieme-connect.com The reaction involves the transfer of a carbonyl group from CDI to an α-diimine in the presence of a Lewis acid. researchgate.net Employing [13C]CDI would label the carbonyl group of the resulting N-alkyl-4-alkylamino-5-methylene-pyrrol-2-one intermediate. researchgate.net This labeling would allow for the unambiguous confirmation of the origin of the inserted carbonyl group and provide a means to study the kinetics and mechanism of this crucial cyclization step.

Carbonyl Transfer in the Formation of Cyclic Carbonates and Heterocycles

1,1'-Carbonyldiimidazole (B1668759) (CDI) is a widely utilized reagent for the synthesis of cyclic compounds, acting as a safe and effective phosgene (B1210022) equivalent to introduce a carbonyl group. thieme-connect.dewikipedia.org Its application is particularly notable in the formation of cyclic carbonates from 1,2- or 1,3-diols and in the cyclization of amino alcohols to yield N-heterocycles like oxazolidinones and azetidines. acsgcipr.orgrsc.orgsemanticscholar.org

The generally accepted mechanism for these cyclizations involves a two-step process. First, one of the hydroxyl groups of the diol (or the hydroxyl group of the amino alcohol) attacks the electrophilic carbonyl carbon of CDI, displacing one imidazole group to form an imidazole carboxylate intermediate. In the second step, the remaining nucleophilic group (the second hydroxyl or the amino group) attacks the newly formed ester carbonyl in an intramolecular fashion, displacing the second imidazole moiety and closing the ring to form the cyclic carbonate or heterocycle.

The use of 1,1'-Carbonyldiimidazole-¹³C is instrumental in unequivocally verifying this carbonyl transfer mechanism. By introducing the ¹³C-label at the carbonyl position of CDI, the exact fate of this carbon can be monitored.

Detailed Research Findings:

Mechanistic studies employing ¹³C-CDI would involve reacting the labeled reagent with a suitable diol or amino alcohol. The resulting cyclic product could then be analyzed by ¹³C-NMR and mass spectrometry.

¹³C-NMR Spectroscopy: The presence of a significantly enhanced signal in the ¹³C-NMR spectrum of the product at the chemical shift corresponding to the carbonate or carbamate carbonyl (~155 ppm for cyclic carbonates) would provide direct evidence that the carbonyl group from CDI was incorporated into the ring. rsc.org This technique allows for the quantitative confirmation of the carbonyl transfer.

Mass Spectrometry: Analysis of the product by mass spectrometry would show a molecular ion peak (M+1) compared to the product formed with unlabeled CDI. This mass shift confirms that the ¹³C atom from the labeled reagent is present in the final cyclic structure.

Isotopic labeling experiments serve to provide strong support for mechanisms involving activated ester intermediates. escholarship.org For instance, in the reaction of a diol with ¹³C-CDI, the observation of the ¹³C label exclusively in the carbonate carbonyl of the product would rule out alternative pathways where the carbonyl group might be lost or derived from another source. This method is crucial for confirming regio- and stereospecific syntheses of N-heterocycles from amino alcohols, ensuring the integrity of the cyclization process. acsgcipr.org

| Starting Material | Reagent | Product Type | Key Mechanistic Insight from ¹³C-CDI |

|---|---|---|---|

| 1,2-Propanediol | CDI | 4-Methyl-1,3-dioxolan-2-one (Cyclic Carbonate) | Confirms direct transfer of the C=O group from CDI to form the carbonate ring. semanticscholar.org |

| 1-Phenyl-1,2-ethanediol | CDI | 4-Phenyl-1,3-dioxolan-2-one (Cyclic Carbonate) | Verifies the carbonyl source in the cyclization of substituted diols. semanticscholar.org |

| 1-Amino-2-propanol | CDI | 5-Methyl-2-oxazolidone (Heterocycle) | Tracks the carbonyl carbon into the oxazolidinone ring, confirming the intramolecular cyclization pathway. semanticscholar.org |

| γ-Amino alcohols | CDI | Substituted Azetidines (N-Heterocycle) | Provides definitive proof of carbonyl insertion in the formation of four-membered rings. acsgcipr.orgresearchgate.net |

Investigations into Unconventional Reaction Mechanisms

While many reactions involving CDI are conducted in solvents like THF or DMF, there is growing interest in developing unconventional, more environmentally benign reaction conditions. thieme-connect.de These include solvent-free syntheses, which often utilize mechanical energy, such as ball-milling (mechanochemistry), to promote reactions. researchgate.net

Solvent-Free Reaction Mechanism Studies with 1,1'-Carbonyldiimidazole-¹³C

Solvent-free reactions mediated by CDI have been shown to be efficient for a variety of transformations, including the synthesis of amides and carbamates. chemicalbook.comresearchgate.net These reactions are often faster and can proceed without the need for catalysts or activating agents that are sometimes required in solution-phase synthesis. researchgate.netresearchgate.net The application of mechanical force via grinding or ball-milling can enable solid-state organic transformations by bringing reactants into close contact and providing the energy needed for activation. researchgate.netresearchgate.net

Studying reaction mechanisms under solvent-free conditions presents unique challenges, as intermediates may be transient and difficult to detect without a solution to stabilize them or to enable standard monitoring techniques. This is precisely where isotopic labeling with ¹³C-CDI becomes an invaluable tool.

Detailed Research Findings:

In a solvent-free reaction, ¹³C-CDI allows chemists to trace the path of the carbonyl carbon from the solid starting material to the solid product.

Confirmation of Reaction Pathway: By analyzing the final product mixture using solid-state NMR or mass spectrometry after dissolution, the presence and position of the ¹³C label can be determined. This confirms whether the fundamental carbonyl transfer mechanism observed in solution also operates under solvent-free conditions.

Identification of Intermediates and Byproducts: Mechanochemical reactions can sometimes proceed through different intermediates or generate unique byproducts compared to their solution-based counterparts. researchgate.net Using ¹³C-CDI can help identify these species. For example, if an unexpected ¹³C-labeled byproduct is detected, it could provide insight into a competing reaction pathway that is only accessible in the solid state.

Enhanced Reactivity Analysis: Mechanochemistry has been reported to enhance the reactivity of both alcohols and the carbamoyl-imidazole intermediate formed from CDI. researchgate.net Isotopic labeling studies could help quantify the efficiency of carbonyl transfer under these conditions and probe the nature of the activated intermediates without the influence of solvent molecules.

For example, the reaction of an alcohol and an amine with ¹³C-CDI in a ball mill to form a carbamate would be expected to proceed via a ¹³C-labeled carbamoyl-imidazole intermediate. While this intermediate may not be isolable, its formation can be inferred if the ¹³C label is quantitatively transferred to the final carbamate product. This confirms that the reaction proceeds through the expected pathway even in the absence of a solvent.

| Reaction Type | Conditions | Key Finding | Potential Role of ¹³C-CDI in Mechanistic Study |

|---|---|---|---|

| Amidation | Grinding / Room Temp | Efficient amidation of carboxylic acids without solvent. chemicalbook.com | Trace the ¹³C-carbonyl from the acyl-imidazole intermediate to the final amide product. |

| Carbamate Synthesis | Vibrational or Planetary Ball-Milling | Enhanced reactivity of intermediates; synthesis achieved without racemization or external activators. researchgate.net | Confirm the structure of the carbamoyl-imidazole intermediate and verify its complete conversion to the ¹³C-labeled carbamate. |

| Reaction with Ferrocenylcarbinols | Grinding / Room Temp | Formation of dithiocarbonates from the analogous reagent TCDI. researchgate.net | By analogy, trace the ¹³C-carbonyl to elucidate the mechanism of carbonate formation under mechanochemical stress. |

Applications of 1,1 Carbonyldiimidazole 13c in Advanced Synthetic Organic Chemistry

Strategic Incorporation of Carbon-13 Labels for Synthetic Pathway Confirmation

The primary application of 1,1'-Carbonyldiimidazole-13C in this context is for mechanistic and pathway studies. biosynth.com By introducing a ¹³C-labeled carbonyl group, researchers can trace the fate of this specific carbon atom throughout a multi-step synthesis. This is invaluable for confirming proposed reaction mechanisms, identifying transient intermediates, and verifying the final structure of complex molecules.

Techniques like ¹³C-NMR spectroscopy are particularly sensitive to the chemical environment of the carbon-13 nucleus. The signal corresponding to the labeled carbonyl carbon will appear at a characteristic chemical shift, and its position can confirm the formation of the desired functional group. Any unexpected shifts or the appearance of multiple signals could indicate side reactions or the formation of isomers. Mass spectrometry can also be used to pinpoint the location of the label within the molecule and its fragments, further corroborating the synthetic pathway.

Table 1: Illustrative ¹³C-NMR Chemical Shift Comparison This table demonstrates how ¹³C-NMR can be used to track the labeled carbon from the reagent through an intermediate to the final product in a typical amidation reaction.

| Compound | Structure | Labeled Carbon | Typical ¹³C-NMR Shift (ppm) |

| This compound | Im-¹³C (=O)-Im | Carbonyl | ~149 |

| ¹³C-Acylimidazolide Intermediate | R-¹³C (=O)-Im | Acyl | ~165-175 |

| ¹³C-Labeled Amide Product | R-¹³C (=O)-NR'R'' | Amide Carbonyl | ~160-180 |

Note: Im = Imidazolyl, R = Organic residue. Chemical shifts are approximate and vary based on the specific molecular structure.

Peptide and Bioconjugate Synthesis Enabled by this compound

The mild reaction conditions and high yields associated with CDI-mediated couplings make it a valuable reagent in the synthesis of sensitive biomolecules like peptides. thieme-connect.deacs.orgspectrumchemical.com The use of ¹³C-CDI extends this utility, allowing for the precise introduction of an isotopic label into peptides and related bioconjugates. guidechem.com

In peptide synthesis, CDI is used to activate the C-terminal carboxylic acid of an N-protected amino acid. wikipedia.orgthieme-connect.de When this compound is used, the ¹³C label is incorporated directly into the carbonyl group of the newly formed peptide bond. The process begins with the reaction of the N-protected amino acid with ¹³C-CDI, which forms a ¹³C-labeled acylimidazolide intermediate. This activated species then reacts with the free amino group of a second amino acid or peptide, resulting in a peptide that is selectively labeled at the carbonyl position of the new amide linkage. This method is advantageous because the byproducts, carbon dioxide and imidazole (B134444), are easily removed. thieme-connect.de The specificity of this labeling is crucial for biophysical studies, such as using vibrational spectroscopy (FTIR) or NMR to probe protein structure and folding dynamics. acs.org

Peptide thioesters are important intermediates in both chemical and biological peptide ligation strategies. researchgate.net A method for the aqueous synthesis of peptide thioesters using CDI has been developed. researchgate.netnih.gov This one-pot procedure involves the activation of a free amino acid with CDI, followed by condensation with a thiol. researchgate.net By substituting ¹³C-CDI in this protocol, ¹³C-labeled peptide thioesters can be synthesized. The labeled carbonyl group in the thioester linkage serves as a unique probe for studying the kinetics and mechanisms of ligation reactions, which are fundamental to understanding protein synthesis and have applications in creating large, complex proteins from smaller peptide fragments. researchgate.net

Glycosylated amino acids and peptides are critical components of many biological systems. Synthesizing these complex molecules and their analogs often requires versatile reagents that are compatible with numerous functional groups. CDI has been employed in the synthesis of complex structures like urea-tethered glycosyl amino acids and in the formation of carbamates during the synthesis of sialic acids like Pseudaminic acid. researchgate.netuu.nl The use of this compound in these synthetic routes provides a direct method for incorporating a carbon-13 label into the linkage (e.g., urea (B33335) or carbamate) between the carbohydrate and amino acid moieties. This labeling is instrumental for NMR-based structural elucidation and for tracking the metabolic fate of these glycoconjugates in biological systems.

Synthesis of Complex Carbon-13 Labeled Organic Molecules

The utility of ¹³C-CDI extends beyond biomolecules to the general synthesis of isotopically labeled organic compounds. Its ability to act as a phosgene (B1210022) equivalent that is safer and easier to handle makes it a preferred choice for many transformations. commonorganicchemistry.comthieme-connect.de

1,1'-Carbonyldiimidazole (B1668759) is a highly efficient reagent for mediating the synthesis of amides, esters, ureas, and carbamates in one-pot procedures. biosynth.comorganic-chemistry.org The isotopically labeled version, ¹³C-CDI, allows these important functional groups to be synthesized with a ¹³C-label specifically at the carbonyl position. biosynth.com

Amides and Esters: A carboxylic acid is first activated with ¹³C-CDI to form the ¹³C-acylimidazolide intermediate. Subsequent reaction with an amine or an alcohol yields the corresponding ¹³C-labeled amide or ester. organic-chemistry.orgjst.go.jpnih.gov This method is noted for its mild conditions and often does not require a base, as the liberated imidazole can act as one. commonorganicchemistry.com

Ureas and Carbamates: ¹³C-CDI can react directly with amines and alcohols to form ¹³C-labeled ureas and carbamates, respectively. thieme-connect.deresearchgate.netacs.org For instance, reaction with two equivalents of an amine produces a symmetrically substituted ¹³C-urea, while reaction with one equivalent of an alcohol followed by an amine can produce an unsymmetrical ¹³C-carbamate. koreascience.kr

The synthesis of these labeled compounds is vital for various applications, including as internal standards in quantitative mass spectrometry, as probes in metabolic studies, and for detailed kinetic and mechanistic analysis using ¹³C-NMR.

Table 2: Synthesis of ¹³C-Labeled Functional Groups Using ¹³C-CDI This interactive table summarizes the one-pot syntheses of various functional groups using this compound.

| Target Functional Group | Reactant 1 | Reactant 2 | Resulting ¹³C-Labeled Product |

| Amide | Carboxylic Acid (R-COOH) | Amine (R'-NH₂) | R-¹³C(=O)-NHR' |

| Ester | Carboxylic Acid (R-COOH) | Alcohol (R'-OH) | R-¹³C(=O)-OR' |

| Symmetrical Urea | Amine (R-NH₂) | Amine (R-NH₂) | R-NH-¹³C(=O)-NH-R |

| Carbamate (B1207046) | Alcohol (R-OH) | Amine (R'-NH₂) | R-O-¹³C(=O)-NHR' |

| Thioester | Carboxylic Acid (R-COOH) | Thiol (R'-SH) | R-¹³C(=O)-SR' |

Production of Carbon-13 Labeled Aldehydes and Ketones

The isotopic labeling of aldehydes and ketones with carbon-13 is a powerful technique for elucidating reaction mechanisms and tracking metabolic pathways. This compound ([¹³C]CDI) serves as a key reagent in several synthetic routes to achieve this labeling. One notable application involves the synthesis of ¹³C-labeled ketones through the reaction of carboxylic acid azolides. In these reactions, the transformation of carboxylic acids into their corresponding azolides is a critical step, which can be readily accomplished using CDI. ethernet.edu.et The resulting activated acyl intermediate can then be treated with an appropriate nucleophile to yield the desired ketone. A significant challenge in these syntheses is the presence of excess CDI, which can react with the target hydroxyl groups and impede the acylation process. researchgate.net To circumvent this, methods have been developed for the complete removal of excess CDI, ensuring that the imidazolide (B1226674) can be quantitatively converted to the final product. researchgate.net

Furthermore, the synthesis of α-alkynyl-ω-siloxyalcohols can be carbonated using CDI, representing another pathway to labeled ketone derivatives. purdue.edu The versatility of CDI extends to its use in preparing various intermediates that lead to labeled carbonyl compounds. For instance, it is instrumental in creating p-tosyl imidazole, a reagent that facilitates the Beckmann rearrangement of oximes to amides, which can be precursors to or derivatives of ketones. acs.org

| Application | Key Intermediate | Significance | Reference |

|---|---|---|---|

| Ketone Synthesis | Carboxylic Acid Azolides | Enables the conversion of carboxylic acids to labeled ketones. | ethernet.edu.et |

| Carbonation of Alcohols | α-alkynyl-ω-siloxyalcohol | Provides a route to carbonated, and subsequently, ketone structures. | purdue.edu |

| Beckmann Rearrangement | p-Tosyl Imidazole | Facilitates the synthesis of amides from oximes, which are related to ketones. | acs.org |

Regiospecific Carbon-13 Labeling in Heterocyclic Synthesis (e.g., Triazolopyridines)

The precise introduction of a carbon-13 label into a specific position within a heterocyclic ring system is crucial for detailed mechanistic and spectroscopic studies. While direct examples of using [¹³C]CDI for the regiospecific labeling of triazolopyridines are not explicitly detailed in the provided search results, the principles of its reactivity suggest its potential in such syntheses.

CDI is widely used for constructing heterocyclic rings by activating carboxylic acids or forming urea and carbamate linkages. acs.org For example, in the synthesis of imidazopyridine derivatives, CDI has been employed as a coupling reagent. theses.cz This reactivity can be extrapolated to the synthesis of triazolopyridines, where [¹³C]CDI could introduce a labeled carbonyl group that becomes part of the heterocyclic core after subsequent cyclization reactions. The synthesis of various azolides with graduated reactivity demonstrates the fine-tuning possible in these synthetic strategies. ethernet.edu.et This controlled reactivity is essential for achieving regiospecificity.

Carbon-13 Labeled Functional Aliphatic Cyclic Carbonates and Dendrimers

[¹³C]CDI is a valuable reagent for the synthesis of carbon-13 labeled functional aliphatic cyclic carbonates and dendrimers. The synthesis of functional cyclic carbonates often utilizes 1,1'-carbonyldiimidazole (CDI) as a safe and efficient ring-closing reagent. diva-portal.orgresearchgate.net By using [¹³C]CDI, the carbonyl carbon of the carbonate ring can be specifically labeled. This approach has been successfully applied to produce a variety of functional cyclic carbonates from diols. The resulting labeled monomers can then be polymerized via ring-opening polymerization to yield functional polycarbonates. researchgate.net

Dendrimer synthesis also benefits from the reactivity of CDI. ulisboa.pt The stepwise growth of dendrimer generations often involves coupling reactions where CDI can be used to form amide or ester linkages. ulisboa.pt Employing [¹³C]CDI in these steps allows for the introduction of a carbon-13 label at specific points within the complex dendritic architecture. This labeling is invaluable for characterizing the structure and dynamics of these large macromolecules using techniques like NMR spectroscopy.

| Macromolecule Type | Role of [¹³C]CDI | Key Advantage | Reference |

|---|---|---|---|

| Functional Aliphatic Cyclic Carbonates | Ring-closing reagent to form the labeled carbonate ring. | Provides specifically labeled monomers for polycarbonate synthesis. | diva-portal.orgresearchgate.net |

| Dendrimers | Coupling reagent to form labeled amide or ester linkages between generations. | Allows for precise isotopic labeling within the dendritic structure for characterization. | ulisboa.pt |

Synthesis of Other Carbon-13 Labeled Compounds (e.g., Fatty Acids, Dihydropyridines)

The application of [¹³C]CDI extends to the synthesis of other important classes of carbon-13 labeled organic molecules, including fatty acids and dihydropyridines.

In the realm of fatty acid synthesis, while biosynthetic methods using ¹³C-labeled precursors like glucose are common nih.govgoogle.com, chemical synthesis provides an alternative for specific labeling patterns. [¹³C]CDI can be used to activate carboxylic acid precursors, which are then elongated or modified to produce the final labeled fatty acid. researchgate.net This method offers precise control over the label's position.

For the synthesis of ¹³C-labeled 1,4-dihydropyridines, a method has been described that utilizes [¹³C₂]-N-acetylimidazole, which is synthesized from [¹³C₂]-acetic acid acylated with N,N'-carbonyldiimidazole. sioc-journal.cn This intermediate undergoes a Claisen condensation to form ¹³C₄-acetoacetylimidazole, a key precursor for constructing the dihydropyridine (B1217469) ring through a modified Hantzsch synthesis. sioc-journal.cn This strategy allows for the introduction of four carbon-13 atoms into the final dihydropyridine structure. sioc-journal.cn

Green Chemistry and Sustainable Synthesis Methodologies Utilizing this compound

Mechanochemical Approaches for Carbon-13 Labeled Compound Synthesis

Mechanochemistry, which involves chemical reactions induced by mechanical force, often in the absence of solvents, represents a significant advancement in green chemistry. acs.org The combination of mechanochemical techniques with an environmentally benign reagent like 1,1'-carbonyldiimidazole (CDI) offers a sustainable pathway for synthesizing various organic compounds. acs.orgresearchgate.net This approach is particularly advantageous for preparing carbon-13 labeled compounds, as it can lead to cleaner reaction profiles, simplified work-up procedures, and improved efficiency. acs.org

Ball-milling is a common mechanochemical technique where CDI has been effectively used to mediate reactions involving carboxylic acids, amines, and alcohols under solvent-free conditions. acs.org For instance, the synthesis of carbamates has been achieved by reacting alcohols and carbamoyl-imidazole intermediates in a ball mill, demonstrating enhanced reactivity compared to solution-based methods. researchgate.net This solvent-free methodology can be readily adapted for the synthesis of ¹³C-labeled compounds by using [¹³C]CDI, thereby providing a greener route to these valuable research tools. The mechanochemical approach has also been successfully applied to the Beckmann rearrangement, a key transformation in organic synthesis. acs.org

| Reaction Type | Key Features | Green Advantage | Reference |

|---|---|---|---|

| Carbamate Synthesis | Vibrational or planetary ball mill, solvent-free. | Enhanced reactivity, no need for activation, sustainable. | researchgate.net |

| General Acylations | Ball-milling of CDI with carboxylic acids, amines, or alcohols. | Solvent-free, eco-friendly reagent. | acs.org |

| Beckmann Rearrangement | Solvent-free milling with an activating agent prepared from CDI. | Eco-efficient, avoids hazardous reagents. | acs.org |

Solvent Minimization and Environmentally Benign Reaction Conditions

The use of 1,1'-carbonyldiimidazole, including its ¹³C-labeled variant, aligns with the principles of green chemistry by enabling reactions under milder conditions and with reduced solvent usage. CDI is considered an environmentally safe acylation agent. researchgate.net Its use circumvents the need for more toxic and hazardous reagents like phosgene. nih.gov

Efforts to develop greener synthetic protocols have focused on minimizing solvent waste, which is a major contributor to the environmental impact of chemical processes. whiterose.ac.uk Reactions involving CDI can often be performed in more environmentally benign solvents or, as in the case of mechanochemistry, without any solvent at all. acs.orgresearchgate.net For example, the synthesis of carbamates has been developed using CDI in conjunction with polyethylene (B3416737) glycol (PEG) 300, an eco-friendly co-solvent. researchgate.net Furthermore, the byproducts of CDI-mediated reactions are typically imidazole and carbon dioxide, which are generally less harmful than the byproducts of many other coupling reagents. whiterose.ac.uk The inherent safety and efficiency of CDI make it a valuable tool for developing sustainable synthetic methods for a wide range of compounds, including those labeled with carbon-13. researchgate.netnih.gov

Spectroscopic Characterization and Analytical Research of 1,1 Carbonyldiimidazole 13c Derivatives

Advanced ¹³C NMR Spectroscopy for Structural Elucidation and Dynamic Studies of Labeled Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of ¹³C-labeled compounds. The presence of the ¹³C nucleus, with its nuclear spin of ½, allows for a variety of NMR experiments that are not possible with the NMR-inactive ¹²C isotope. nih.gov

Chemical Shift Analysis for Carbon-13 Position Confirmation

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In ¹³C NMR spectroscopy, the carbonyl carbon of 1,1'-Carbonyldiimidazole-¹³C and its derivatives resonates in a characteristic downfield region, typically between 150 and 200 ppm. cdnsciencepub.com The precise chemical shift value can confirm the successful incorporation of the ¹³C label into the carbonyl group of the product. For instance, the carbonyl carbon of unlabeled 1,1'-Carbonyldiimidazole (B1668759) (CDI) has a reported ¹³C NMR chemical shift. chemicalbook.com In a ¹³C-labeled derivative, the observation of a significantly enhanced signal in this region, often accompanied by coupling to adjacent protons, provides direct evidence of the label's position.

A key advantage of ¹³C NMR is the large spectral dispersion, which reduces signal overlap compared to ¹H NMR, facilitating the identification of individual carbon atoms, including quaternary carbons. nih.gov For example, in the reaction of ¹³C-CDI with an alcohol to form a ¹³C-labeled carbamate (B1207046), the chemical shift of the newly formed carbamate carbonyl carbon will be distinct from the starting material and can be definitively assigned.

Table 1: Representative ¹³C NMR Chemical Shifts for Carbonyl Carbons in CDI Derivatives

| Compound Type | Typical ¹³C Chemical Shift Range (ppm) |

| Carbamates | 150 - 160 |

| Esters | 160 - 180 |

| Amides | 160 - 180 |

| Ureas | 155 - 165 |

Note: These are approximate ranges and can vary based on the specific molecular structure.

Isotope-Edited and Isotope-Filtered NMR Experiments

Isotope-edited and isotope-filtered NMR experiments are powerful techniques that leverage the presence of the ¹³C label to simplify complex spectra and isolate specific signals. acs.orgresearchgate.net These methods are particularly useful for studying large molecules or complex mixtures where spectral overlap is a significant issue. acs.org

Isotope-Edited NMR: These experiments, such as isotope-edited Total Correlation Spectroscopy (TOCSY), selectively detect signals from molecules containing the ¹³C isotope. acs.orgacs.org This allows for the specific observation of the ¹³C-labeled product and its coupled proton network, effectively removing signals from unlabeled molecules in the sample. acs.org This approach is invaluable for tracking the fate of the labeled carbonyl group in a reaction mixture.

Isotope-Filtered NMR: Conversely, isotope-filtered experiments suppress signals from ¹³C-labeled molecules, allowing for the observation of only the unlabeled species. researchgate.net This can be useful for comparing the spectra of the labeled product and any unlabeled starting materials or byproducts. By acquiring both isotope-edited and isotope-filtered spectra, a complete picture of the reaction components can be obtained.

These advanced NMR techniques provide unambiguous evidence for the location of the ¹³C label and can be used to study the dynamics of labeled molecules, such as conformational changes or intermolecular interactions. pitt.edu

Mass Spectrometry (MS) for Verification of Carbon-13 Enrichment in Reaction Products

Mass spectrometry is an essential analytical tool for confirming the incorporation of stable isotopes into a molecule. The presence of a ¹³C atom in a derivative of 1,1'-Carbonyldiimidazole-¹³C will result in a predictable mass shift in the mass spectrum. sigmaaldrich.com

Specifically, the molecular ion peak (M+) of the ¹³C-labeled product will appear at a mass-to-charge ratio (m/z) that is one unit higher than the corresponding unlabeled compound (M+1). sigmaaldrich.com High-resolution mass spectrometry (HRMS) can precisely measure this mass difference, providing definitive confirmation of ¹³C enrichment.

In addition to confirming the presence of the label, MS/MS fragmentation patterns can provide further structural information. For derivatives of ¹³C-CDI, fragmentation pathways involving the labeled carbonyl group will produce fragment ions that are one mass unit heavier than the corresponding fragments from the unlabeled molecule. This allows for the precise localization of the ¹³C label within the molecule's structure. For instance, in system-wide protein cross-linking studies, reagents like 1,1'-carbonyldiimidazole (CDI) are used to bridge primary amines and hydroxy groups, and the resulting products are analyzed by mass spectrometry to identify the cross-linked sites. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Labeled Compounds

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequency of these vibrations is dependent on the masses of the atoms involved and the strength of the chemical bonds between them. The substitution of a ¹²C atom with a heavier ¹³C atom in the carbonyl group of a CDI derivative leads to a predictable shift in the carbonyl stretching frequency (ν(C=O)).

This isotopic shift is a hallmark of successful labeling. The ν(C=O) band in the IR and Raman spectra of a ¹³C-labeled carbonyl compound will appear at a lower wavenumber (frequency) compared to the unlabeled analogue. This is because the increased mass of the ¹³C atom slows down the vibrational frequency of the C=O bond. For example, studies on other ¹³C-labeled carbonyl compounds have demonstrated these characteristic downshifts in their vibrational spectra. acs.orgresearchgate.net

The magnitude of this isotopic shift can be theoretically calculated and compared with experimental data to confirm the assignment of the carbonyl stretching mode. This provides a complementary method to NMR and MS for verifying the incorporation of the ¹³C label into the carbonyl position. While IR spectra for unlabeled 1,1'-Carbonyldiimidazole are available, the analysis of its ¹³C-labeled derivatives would show this characteristic shift. nih.gov

Table 2: Expected Vibrational Frequency Shifts for ¹³C-Labeled Carbonyls

| Vibrational Mode | Unlabeled (¹²C=O) Wavenumber (cm⁻¹) | ¹³C-Labeled (¹³C=O) Expected Shift (cm⁻¹) |

| Carbonyl Stretch (ν(C=O)) | ~1700 - 1800 | Downshift of ~30-50 |

Note: The exact wavenumber and shift can vary depending on the molecular structure and environment.

X-ray Crystallography for Confirmation of Labeled Compound Structures

By obtaining a crystal structure of a reaction product, researchers can unequivocally confirm the formation of the expected derivative, including the connectivity of the carbonyl group. rsc.orgresearchgate.net This is particularly important for complex reactions where multiple products or isomers could be formed. The structural data from X-ray crystallography, combined with the isotopic information from NMR and MS, provides a complete and unambiguous characterization of the ¹³C-labeled compound. dergipark.org.tr

For example, if a reaction between ¹³C-CDI and a complex alcohol yields a crystalline product, X-ray crystallography can confirm the formation of the expected carbamate and its specific stereochemistry. This structural confirmation is vital for interpreting the results of other analytical techniques and for understanding the reactivity of the labeled compound in subsequent experiments.

Future Research Directions and Emerging Applications of 1,1 Carbonyldiimidazole 13c

Development of Novel Synthetic Pathways for Undiscovered Labeled Molecules

The primary utility of ¹³C-CDI lies in its capacity to act as a versatile building block for introducing a ¹³C-labeled carbonyl group into a wide array of organic molecules. wikipedia.org Future research will focus on leveraging the well-established reactivity of the CDI moiety to synthesize novel and previously inaccessible isotopically labeled compounds.

The established reactivity of CDI allows it to convert amines into ureas and carbamates, and alcohols into esters. wikipedia.org By substituting standard CDI with ¹³C-CDI, a single labeled carbon atom can be precisely incorporated. This opens pathways to creating extensive libraries of ¹³C-labeled compounds that are crucial for metabolism and pharmacokinetic studies in drug discovery. acs.orgnih.gov For example, reacting ¹³C-CDI with two different amines can produce asymmetrically ¹³C-labeled ureas, while reaction with an alcohol and an amine can yield a labeled carbamate (B1207046).

Furthermore, CDI is known to participate in C-C bond formation and the synthesis of heterocyclic compounds, such as nih.govnih.govrsc.orgtriazolo[4,3-a]pyridines. wikipedia.orgorganic-chemistry.org Employing ¹³C-CDI in these reactions would provide a direct route to carbon-labeled heterocyclic cores, which are prevalent in pharmaceuticals and agrochemicals. The ability to track the labeled carbon via Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry would be invaluable for confirming the structures of complex molecules and studying their environmental fate.

Future synthetic explorations may involve:

Multi-step Syntheses: Using ¹³C-CDI as a foundational reagent in the early stages of a complex multi-step synthesis to ensure the final product contains the isotopic label at a key position.

Combinatorial Chemistry: Integrating ¹³C-CDI into combinatorial workflows to generate large libraries of labeled compounds for high-throughput screening.

Unconventional Reaction Conditions: Exploring mechanochemical or solvent-free reactions with ¹³C-CDI to develop greener and more efficient labeling protocols. acs.orgresearchgate.net

Integration of 1,1'-Carbonyldiimidazole-13C with Automated Synthesis and Flow Chemistry Platforms

The demand for rapid, efficient, and on-demand synthesis of labeled compounds for applications such as Positron Emission Tomography (PET) tracer development and preclinical drug studies is driving the integration of isotopic labeling with automated systems. nih.gov ¹³C-CDI is an ideal candidate for this integration due to the robust and well-behaved nature of CDI-mediated reactions.

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers superior control over reaction parameters, enhanced safety, and ease of scalability. organic-chemistry.org Recent studies have successfully adapted CDI-mediated coupling and cyclization reactions to continuous flow processes. organic-chemistry.orgresearchgate.net Incorporating ¹³C-CDI into such a setup would enable the continuous production of ¹³C-labeled molecules. This would be particularly advantageous for synthesizing short-lived PET tracers where the label needs to be introduced shortly before use.

Automated synthesis platforms, which use robotics to perform multi-step syntheses, are revolutionizing molecule production. researchgate.netmerckmillipore.com These platforms often utilize pre-packaged reagent cartridges to perform specific chemical transformations. merckmillipore.com A promising future direction is the development of ¹³C-CDI cartridges for these automated synthesizers. This would allow non-specialist users to easily and reproducibly synthesize custom ¹³C-labeled molecules by simply programming the desired reaction sequence.

Key advantages of this integration include:

Reproducibility: Automated systems minimize human error, ensuring high reproducibility of labeling reactions. nih.gov

Efficiency: Flow chemistry can significantly reduce reaction times and improve yields. organic-chemistry.org

Accessibility: "Plug-and-play" reagent cartridges would make isotopic labeling accessible to a broader range of researchers. merckmillipore.com

On-Demand Production: The ability to synthesize labeled compounds as needed reduces waste and circumvents the challenges of storing potentially unstable molecules.

Computational Chemistry and Modeling of this compound Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the mechanisms, reactivity, and selectivity of chemical reactions. mdpi.compku.edu.cnrsc.org Future research will increasingly apply these in silico methods to reactions involving ¹³C-CDI to guide experimental design and optimize labeling strategies.

While the electronic properties of ¹³C-CDI are nearly identical to its unlabeled counterpart, the difference in mass can lead to a kinetic isotope effect (KIE), potentially altering reaction rates. DFT calculations are well-suited to predict the magnitude of the KIE for various CDI-mediated reactions. This information is crucial for anticipating how the isotopic label might influence reaction outcomes and for accurately interpreting kinetic data from mechanistic studies.

Computational modeling can be employed to:

Elucidate Reaction Mechanisms: Map the complete energy profile of a reaction involving ¹³C-CDI, identifying transition states and intermediates. This can help rationalize observed product distributions and stereoselectivities. researchgate.netmdpi.com

Predict Regioselectivity: In reactions with asymmetric substrates, DFT can predict which site is more likely to react with the ¹³C-carbonyl group, guiding the synthesis of specifically labeled isomers.

Design Novel Catalysts: Simulate the interaction of ¹³C-CDI with various catalysts to design systems that enhance reaction efficiency and selectivity.

Screen Substrate Scope: Computationally screen virtual libraries of substrates to predict their reactivity with ¹³C-CDI, prioritizing promising candidates for experimental validation.

By combining computational predictions with experimental results, researchers can develop a deeper understanding of ¹³C-CDI's reactivity, leading to more efficient and predictable synthetic labeling methods.

Exploration of this compound in Materials Science Research

Isotopic labeling is a powerful, albeit underutilized, technique in materials science. The incorporation of ¹³C atoms at specific sites within a material's structure enables the use of advanced analytical techniques, most notably solid-state NMR (SSNMR), to probe structure and dynamics at an atomic level. nih.govresearchgate.net ¹³C-CDI is poised to become a key reagent for creating ¹³C-labeled functional materials.

Many advanced materials, including polymers and metal-organic frameworks (MOFs), utilize organic linker molecules that can be synthesized or modified using CDI. By using ¹³C-CDI, a ¹³C label can be strategically placed within the carbonyl groups of these linkers. Subsequent analysis of the bulk material by ¹³C SSNMR can provide unprecedented insights that are often inaccessible with unlabeled materials due to low natural abundance of ¹³C and poor signal-to-noise ratios. nih.govrsc.org

Future applications in this area include:

Polymer Characterization: Incorporating ¹³C-CDI into the synthesis of polyesters or polycarbonates would allow SSNMR to be used to study polymer chain conformation, packing, and mobility in different phases (crystalline vs. amorphous). acs.org

MOF Structural Analysis: Using ¹³C-labeled linkers to synthesize MOFs would enable SSNMR to precisely determine the local environment around the carbonyl group, confirming linker coordination to metal centers and detecting structural changes upon guest adsorption or dehydration. rsc.org

Degradation Studies: The ¹³C label can act as a spectroscopic probe to monitor the chemical changes occurring during material degradation, helping to elucidate degradation mechanisms and design more durable materials.

Surface Functionalization: ¹³C-CDI can be used to graft labeled molecules onto surfaces (e.g., graphite (B72142) oxide), and SSNMR can then be used to characterize the structure and bonding of the functionalized surface. nih.govresearchgate.net

The ability to gain detailed structural information through ¹³C labeling will accelerate the rational design of new materials with tailored properties.

New Frontiers in Mechanistic Organic Chemistry through Enhanced Carbon-13 Tracing Methodologies

One of the most powerful applications of isotopic labeling is in the elucidation of reaction mechanisms. acs.orgnih.gov By replacing a standard ¹²C atom with its heavier ¹³C isotope, a specific carbon atom can be tracked throughout a complex chemical transformation. ¹³C-CDI, with its strategically placed label on a highly reactive carbonyl group, is an ideal tool for such studies.

When ¹³C-CDI is used in a reaction, the fate of the carbonyl carbon can be precisely followed using ¹³C NMR spectroscopy and mass spectrometry. This allows chemists to definitively answer fundamental mechanistic questions, such as identifying the origin of atoms in the final product, distinguishing between competing reaction pathways, and detecting the formation of transient intermediates. nih.govfrontiersin.org

Emerging frontiers for ¹³C-CDI in mechanistic studies include:

Distinguishing Pathways: In reactions where multiple mechanisms are plausible (e.g., concerted vs. stepwise), tracking the ¹³C label can provide conclusive evidence for the operative pathway.

Identifying Intermediates: The distinct signal of the ¹³C label can help in the detection and characterization of short-lived intermediates, such as the N-acylimidazolium species formed when CDI activates a carboxylic acid. wikipedia.org

Quantifying Flux: In complex reaction networks, ¹³C-CDI can be used to quantify the flow of the labeled carbon through different branches of the network, providing a detailed map of reactivity.

Studying Rearrangement Reactions: For reactions involving molecular rearrangements, the ¹³C label can be used to trace the migration of the carbonyl group, providing insight into the rearrangement mechanism.

The combination of ¹³C-CDI with advanced analytical techniques will continue to push the boundaries of mechanistic understanding, enabling the design of more efficient and selective chemical reactions. nih.gov

Table 1: Potential Future Applications of this compound

| Section | Research Area | Potential Application | Analytical Benefit |

|---|---|---|---|

| 6.1 | Novel Synthesis | Creation of ¹³C-labeled pharmaceuticals, agrochemicals, and heterocycles. | Precise structural confirmation via NMR and MS. |

| 6.2 | Automation/Flow Chemistry | On-demand, automated synthesis of ¹³C-labeled compounds and PET tracers. | High reproducibility, reduced synthesis time, increased accessibility. |

| 6.3 | Computational Chemistry | Prediction of kinetic isotope effects and reaction selectivity. | Guidance for experimental design and optimization of labeling protocols. |

| 6.4 | Materials Science | Synthesis of ¹³C-labeled polymers and MOF linkers. | Detailed structural and dynamic analysis via solid-state NMR. |

| 6.5 | Mechanistic Chemistry | Tracing the fate of the carbonyl carbon in complex reactions. | Unambiguous elucidation of reaction pathways and intermediates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。